molecular formula C11H11N3O2 B1596602 2-Amino-5-(benzyloxy)pyrimidin-4(3h)-one CAS No. 93534-87-3

2-Amino-5-(benzyloxy)pyrimidin-4(3h)-one

Cat. No.: B1596602
CAS No.: 93534-87-3
M. Wt: 217.22 g/mol
InChI Key: FXXPDGSSPYTMKH-UHFFFAOYSA-N
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Description

2-Amino-5-(benzyloxy)pyrimidin-4(3H)-one is a heterocyclic compound with a pyrimidine core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and benzyloxy groups on the pyrimidine ring provides unique chemical properties that can be exploited in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(benzyloxy)pyrimidin-4(3H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-amino-4-hydroxypyrimidine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(benzyloxy)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group in the presence of a base.

Major Products Formed

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction of the pyrimidine ring can produce dihydropyrimidine compounds.

    Substitution: Substitution reactions can lead to a variety of N-substituted pyrimidine derivatives.

Scientific Research Applications

2-Amino-5-(benzyloxy)pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the design of enzyme inhibitors or as a ligand in biochemical assays.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(benzyloxy)pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The presence of the amino and benzyloxy groups allows for hydrogen bonding and hydrophobic interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-hydroxypyrimidine: Lacks the benzyloxy group, making it less hydrophobic.

    2-Amino-5-methoxypyrimidine: Contains a methoxy group instead of a benzyloxy group, which can affect its reactivity and solubility.

    2-Amino-5-(phenylthio)pyrimidine: Has a phenylthio group, providing different electronic and steric properties.

Uniqueness

2-Amino-5-(benzyloxy)pyrimidin-4(3H)-one is unique due to the presence of the benzyloxy group, which imparts distinct hydrophobic characteristics and influences its chemical reactivity. This makes it a valuable compound for designing molecules with specific properties and functions.

Properties

IUPAC Name

2-amino-5-phenylmethoxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c12-11-13-6-9(10(15)14-11)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXPDGSSPYTMKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70294176
Record name 2-amino-5-(benzyloxy)pyrimidin-4(3h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93534-87-3
Record name 93534-87-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-5-(benzyloxy)pyrimidin-4(3h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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